molecular formula C8H6FNO5 B11887577 5-Fluoro-4-methoxy-2-nitrobenzoic acid

5-Fluoro-4-methoxy-2-nitrobenzoic acid

Cat. No.: B11887577
M. Wt: 215.13 g/mol
InChI Key: DMVGRGVKORJIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-2-nitrobenzoic acid typically involves the nitration of 5-Fluoro-4-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Catalysts: Sulfuric acid, hydrochloric acid, palladium on carbon.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzoic Acids: Formed by nucleophilic substitution reactions.

    Esters: Formed by esterification reactions.

Scientific Research Applications

5-Fluoro-4-methoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity for target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxy-5-nitrobenzoic acid
  • 5-Fluoro-2-nitrobenzoic acid
  • 4-Fluoro-5-methoxybenzoic acid

Uniqueness

5-Fluoro-4-methoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methoxy) groups on the benzene ring creates a unique electronic environment that influences its chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

5-fluoro-4-methoxy-2-nitrobenzoic acid

InChI

InChI=1S/C8H6FNO5/c1-15-7-3-6(10(13)14)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)

InChI Key

DMVGRGVKORJIOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.